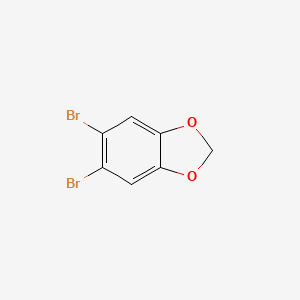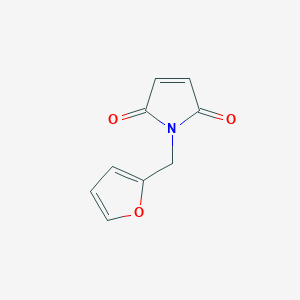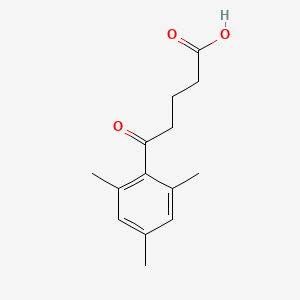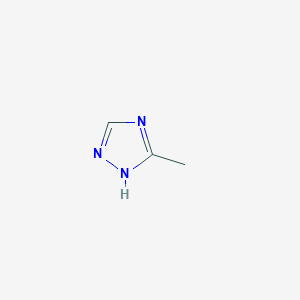
5,6-Dibrom-1,3-benzodioxol
Übersicht
Beschreibung
1,2-Dibromo-4,5-methylenedioxybenzene is an analytical reference standard categorized as a potential impurity in the synthesis of amphetamines, including 3,4-MDMA. This product is intended for research and forensic applications.
Wissenschaftliche Forschungsanwendungen
Synthese von MDMA
“5,6-Dibrom-1,3-benzodioxol” wird bei der Synthese von MDMA verwendet . MDMA wird zunehmend in der klinischen Forschung eingesetzt, und die Verfügbarkeit von GMP-konformen MDMA wird laufende klinische Studien erleichtern und den zukünftigen therapeutischen Einsatz ermöglichen . Die “this compound”-Verunreinigung im Ausgangsmaterial unterliegt keiner Grignard-Bildung und wird während der Aufarbeitung als Teil der organischen Schicht entfernt .
Vorläufer in der organischen Synthese
“this compound” wird als Vorläufer in der organischen Synthese verwendet . Es wird zur Herstellung von 5-Brom-2,2-difluor-1,3-benzodioxol-4-carbonsäure verwendet .
Zwischenprodukt in pharmazeutischen Wirkstoffen
Diese Verbindung dient als Zwischenprodukt bei der Herstellung von pharmazeutischen Wirkstoffen . Sie spielt eine entscheidende Rolle bei der Entwicklung neuer Medikamente und Behandlungen .
Zwischenprodukt in Agrochemikalien
“this compound” wird auch als Zwischenprodukt bei der Herstellung von Agrochemikalien verwendet . Diese Chemikalien sind unerlässlich für den Schutz von Nutzpflanzen und die Steigerung der landwirtschaftlichen Produktivität .
Zwischenprodukt im Farbstoffbereich
Diese Verbindung wird als Zwischenprodukt im Farbstoffbereich verwendet . Sie trägt zur Herstellung verschiedener Farbstoffe bei, die in Textilien, Kunststoffen und anderen Industrien verwendet werden .
Chemische Forschung
“this compound” wird aufgrund seiner einzigartigen Eigenschaften in der chemischen Forschung eingesetzt . Es wird häufig in Experimenten verwendet, um seine Reaktivität und mögliche Anwendungen zu verstehen .
Wirkmechanismus
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5,6-Dibromo-1,3-benzodioxole is currently not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially impact the compound’s activity. Future studies should aim to investigate these environmental influences in more detail.
Biochemische Analyse
Biochemical Properties
5,6-Dibromo-1,3-benzodioxole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body. The interaction between 5,6-Dibromo-1,3-benzodioxole and cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolic pathways they regulate. Additionally, 5,6-Dibromo-1,3-benzodioxole has been shown to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of 5,6-Dibromo-1,3-benzodioxole on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 5,6-Dibromo-1,3-benzodioxole impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5,6-Dibromo-1,3-benzodioxole exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to competitive inhibition. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, 5,6-Dibromo-1,3-benzodioxole can induce conformational changes in proteins, affecting their stability and function. These interactions can result in altered gene expression and changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dibromo-1,3-benzodioxole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. Long-term studies have shown that prolonged exposure to 5,6-Dibromo-1,3-benzodioxole can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5,6-Dibromo-1,3-benzodioxole in animal models vary with dosage. At low doses, the compound has been found to have minimal toxic effects, primarily influencing enzyme activity and gene expression. At higher doses, 5,6-Dibromo-1,3-benzodioxole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
5,6-Dibromo-1,3-benzodioxole is involved in several metabolic pathways, primarily those regulated by cytochrome P450 enzymes. It can act as both a substrate and an inhibitor of these enzymes, affecting the metabolism of other compounds. The interaction with cytochrome P450 enzymes can lead to changes in metabolic flux and the levels of various metabolites, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 5,6-Dibromo-1,3-benzodioxole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of 5,6-Dibromo-1,3-benzodioxole is influenced by its chemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 5,6-Dibromo-1,3-benzodioxole is critical for its activity and function. It has been found to localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, 5,6-Dibromo-1,3-benzodioxole can be targeted to other organelles, such as mitochondria, through specific targeting signals and post-translational modifications. These localizations are essential for the compound’s role in regulating cellular processes .
Eigenschaften
IUPAC Name |
5,6-dibromo-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYAICCSYGUFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280119 | |
| Record name | 5,6-dibromo-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5279-32-3 | |
| Record name | 5279-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-dibromo-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5279-32-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)


![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)




